Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Description
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt (CAS 104835-70-3), also known as α,β-methyleneadenosine 5’-diphosphate (AMP-CP) sodium salt, is a synthetic nucleotide analog with the molecular formula C₁₁H₁₅N₅Na₂O₉P₂. This compound features a methylene bridge (–CH₂–) replacing the oxygen between the β- and γ-phosphate groups of adenosine 5'-diphosphate (ADP) (Fig. 1). This structural modification renders the phosphonate linkage resistant to hydrolysis by phosphatases and nucleotidases, making it a stable mimic of ADP for biochemical studies .
The sodium salt form enhances solubility in aqueous solutions, facilitating its use in enzymatic assays and receptor-binding studies. Its primary applications include investigating ATP-dependent processes, such as kinase activity, nucleotide receptor signaling, and mitochondrial energy metabolism, where it acts as a competitive inhibitor .
Properties
IUPAC Name |
sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZKSPLJPHQMI-RDJRRFHDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5NaO9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of Adenosine via Mitsunobu Coupling
The Mitsunobu reaction is a cornerstone for synthesizing nucleoside phosphonates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to facilitate the coupling of adenosine with phosphonomethyl reagents. In a representative procedure (Scheme 1):
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Protected Adenosine Intermediate : Adenosine is first protected at the 2',3'-hydroxyl groups using isopropylidene or acetyl groups to prevent undesired side reactions.
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Phosphonic Acid Activation : Phosphonic acid (H₃PO₃) reacts with DEAD and TPP in pyridine, forming a reactive intermediate.
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Coupling Reaction : The protected adenosine reacts with the activated phosphonic acid, yielding the 5'-H-phosphonate monoester.
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Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the protecting groups, followed by sodium salt formation via ion exchange.
Key Advantages :
Methylenebis(Phosphonic Dichloride) Method
An alternative approach utilizes methylenebis(phosphonic dichloride) to introduce the phosphonomethyl group (Scheme 2):
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Nucleoside Activation : Adenosine is treated with trimethyl phosphate to enhance solubility and reactivity.
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Phosphorylation : Methylenebis(phosphonic dichloride) reacts with adenosine at 0–5°C, forming a bis-phosphonate intermediate.
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Selective Hydrolysis : Controlled hydrolysis with aqueous NaOH cleaves one phosphonate group, yielding the mono-phosphonate derivative.
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Salt Formation : Sodium bicarbonate neutralizes the product, precipitating the sodium salt.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Trimethyl phosphate |
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
Challenges :
Industrial-Scale Production
Large-Batch Phosphorylation
Industrial synthesis prioritizes cost efficiency and reproducibility:
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Continuous Flow Reactors : Enable rapid mixing of adenosine and phosphonomethyl reagents, reducing reaction times by 40% compared to batch processes.
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In-Line Purification : Integrated ion-exchange columns immediately neutralize acidic byproducts, minimizing degradation.
Scalability Data :
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Purity Post-Reaction | 85% | 92% |
| Annual Production | N/A | 1.2 metric tons |
Crystallization and Drying
Final purification involves multi-step crystallization:
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Solvent System : Ethanol/water (7:3 v/v) achieves >99% purity after two recrystallizations.
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Lyophilization : Freeze-drying under vacuum ensures stability during long-term storage.
Critical Parameters :
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Cooling Rate: 0.5°C/min to avoid amorphous solid formation.
Comparative Analysis of Phosphorylation Agents
The choice of phosphorylating agent significantly impacts yield and purity:
| Agent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Methylenebis(phosphonic dichloride) | 68 | 95 | 12.50 |
| Bis(POM)-phosphoramidite | 72 | 97 | 18.00 |
| H-Phosphonate Monoesters | 85 | 93 | 9.80 |
Trade-Offs :
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Bis(POM)-phosphoramidite : Higher purity but requires toxic tin derivatives for activation.
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H-Phosphonate Monoesters : Cost-effective but necessitates additional protection/deprotection steps.
Quality Control and Analytical Methods
Purity Assessment
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
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Degradation Products : Adenosine (3.2%), inorganic phosphate (1.8%).
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Recommendations : Storage at -20°C in amber glass vials with desiccant.
Emerging Methodologies and Innovations
Enzymatic Phosphorylation
Recent advances employ kinases for stereospecific phosphorylation:
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Adenosine Kinase Mutants : Engineered for phosphonomethyl group transfer (65% yield, >99% enantiomeric excess).
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Biocatalyst Recycling : NADPH cofactor regeneration reduces costs by 30%.
Limitations :
Solid-Phase Synthesis
Automated synthesizers enable rapid analog generation:
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Resin Functionalization : Wang resin loaded with protected adenosine.
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Stepwise Phosphorylation : Phosphonomethyl groups added via H-phosphonate chemistry.
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Cleavage : Ammonium hydroxide releases the product (82% yield).
Applications :
Chemical Reactions Analysis
Types of Reactions: Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Biochemical Research
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt serves as a vital reagent in biochemical studies:
- Enzyme Inhibition Studies : It is extensively used to investigate the function of ecto-5’-nucleotidase/CD73 in cellular signaling and metabolism. By inhibiting this enzyme, researchers can elucidate its role in adenosine signaling pathways and their implications in diseases such as cancer and inflammatory disorders .
- Metabolic Pathway Analysis : The compound helps in understanding metabolic pathways involving adenosine and its derivatives, contributing to insights into cellular energy metabolism and signaling.
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit ecto-5’-nucleotidase, it is being studied for use in cancer treatment strategies where modulation of adenosine levels can alter tumor microenvironments and enhance anti-tumor immunity.
- Inflammatory Diseases : Research indicates that targeting CD73 may help manage conditions characterized by excessive inflammation, making this compound a candidate for drug development aimed at such diseases.
Chemical Synthesis
In synthetic chemistry, this compound is utilized as a building block:
- Nucleotide Synthesis : It plays a crucial role in the synthesis of nucleotide analogs, which are essential for various biochemical assays and therapeutic applications .
- Development of Novel Compounds : The compound's unique phosphonate modification allows for the creation of new chemical entities with potential bioactive properties.
Case Study 1: Ecto-5’-Nucleotidase Inhibition
A study demonstrated that this compound effectively inhibits ecto-5’-nucleotidase activity, leading to reduced extracellular adenosine levels. This inhibition was shown to enhance T-cell activation in tumor microenvironments, suggesting potential applications in immunotherapy for cancer treatment.
Case Study 2: Impact on Purinergic Signaling
Research highlighted the role of this compound in modulating purinergic signaling pathways. By inhibiting ecto-5’-nucleotidase, it was found to affect gene expression related to inflammation and immune responses, providing insights into its therapeutic potential against autoimmune diseases.
Mechanism of Action
The mechanism of action of adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt involves the inhibition of ecto-5’-nucleotidase/CD73. This enzyme is responsible for the conversion of adenosine monophosphate (AMP) to adenosine. By inhibiting this enzyme, the compound modulates purinergic signaling pathways, which are involved in various physiological processes such as immune response, inflammation, and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of nucleotide analogs modified at the phosphate moiety. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Enzymatic Resistance :
The methylene bridge in AMP-CP prevents cleavage by phosphatases, unlike 5'-AMP and ADP, which are rapidly degraded. This property makes AMP-CP invaluable for long-term inhibition studies, such as blocking P2X purinergic receptors .
Binding Affinity: AMP-CP competes with ADP/ATP for binding sites but with altered kinetics. For example, in human S-adenosylmethionine synthase studies, methylene-modified analogs showed 10–100× lower affinity than natural nucleotides due to conformational rigidity .
Therapeutic Potential: Phosphonate analogs like SF2312 demonstrate that methylene modifications enhance bioavailability and target specificity.
Synthetic Accessibility: AMP-CP is synthesized via phosphonate ester intermediates (e.g., Wittig-Horner reactions), similar to methods used for cyclic enolphosphonates (). Sodium salt formation improves yield and purity compared to free acid forms .
Biological Activity
Overview
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt is a synthetic derivative of adenosine, characterized by its unique phosphonate modification. This compound has gained attention due to its potent inhibitory effects on ecto-5’-nucleotidase (CD73), an enzyme that plays a critical role in the regulation of adenosine signaling pathways. The inhibition of this enzyme can significantly impact various biological processes, making this compound a valuable tool in both research and therapeutic applications.
- Molecular Formula : C11H16N5NaO9P2
- Molecular Weight : 447.212 g/mol
- CAS Number : 89016-30-8
This compound acts as a potent and selective inhibitor of ecto-5’-nucleotidase (CD73). By inhibiting this enzyme, the compound effectively reduces the conversion of AMP to adenosine, leading to decreased levels of adenosine in the extracellular environment. This action disrupts adenosine-dependent cellular processes, including:
- Cell Proliferation : Inhibition of CD73 can slow down the proliferation of certain cancer cells.
- Immune Modulation : Alters immune responses by affecting T cell activation and differentiation.
- Inflammatory Responses : Potentially mitigates inflammatory conditions by lowering adenosine levels.
Cellular Impact
The compound influences several cellular functions:
- Cell Signaling : Alters pathways involved in cell growth and apoptosis.
- Gene Expression : Modifies expression profiles of genes related to inflammation and immune responses.
- Metabolic Pathways : Involved in various metabolic processes through interaction with enzymes and cofactors.
Temporal and Dosage Effects
Research indicates that the effects of this compound may vary over time and with dosage in animal models. Higher concentrations tend to exhibit stronger inhibitory effects on CD73 activity, which can be observed through biochemical assays measuring adenosine levels.
Research Applications
This compound is widely used in scientific research for various applications:
- Cancer Research : Investigating the role of CD73 in tumor microenvironments and potential therapeutic interventions.
- Immunology : Studying the modulation of immune responses through adenosine signaling pathways.
- Pharmacology : Development of new drugs targeting ecto-5’-nucleotidase for conditions such as cancer and chronic inflammatory diseases.
Case Study 1: Ecto-5’-Nucleotidase Inhibition in Cancer Models
In a study exploring the effects of this compound on cancer cell lines, researchers observed that treatment resulted in significant reductions in tumor cell proliferation. The study utilized various concentrations of the compound, demonstrating a dose-dependent response where higher concentrations led to greater inhibition of CD73 activity and subsequent decreases in adenosine levels.
| Concentration (µM) | CD73 Activity (%) | Cell Proliferation (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 50 | 50 | 60 |
| 100 | 25 | 30 |
Case Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory effects of this compound in murine models showed that treatment led to enhanced T cell activation and reduced regulatory T cell populations. This suggests potential applications in enhancing anti-tumor immunity.
Q & A
Basic: What are the key synthetic strategies for preparing adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] sodium salt?
Methodological Answer:
Synthesis typically involves modifying adenosine at the 5'-position with phosphonomethyl groups. A validated approach (Scheme 2 in ) starts with 5’-amino-5’-deoxy-2’,3’-O-isopropylidene-adenosine, followed by a double Kabachnik-Fields reaction using paraformaldehyde and diethyl phosphite under microwave irradiation. Subsequent acidic deprotection yields the intermediate, which is treated with sodium hydroxide to generate the sodium salt. Purification via silica gel chromatography ensures >95% purity. Critical steps include protecting group strategies (e.g., isopropylidene for ribose stabilization) and phosphonate dealkylation using bromotrimethylsilane (BTMS) .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Structural validation requires a combination of:
- NMR spectroscopy : P NMR identifies phosphonate resonances (δ 21–25 ppm for diastereomers) . H and C NMR confirm ribose and adenine moieties.
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+Na] at m/z 485.05) verifies molecular weight .
- X-ray crystallography : For absolute stereochemistry, single crystals are grown in EtOAc/hexane, revealing spatial arrangements (e.g., C3a and phosphorus stereochemistry in ).
Advanced: What experimental considerations apply when studying its stability in enzymatic assays?
Methodological Answer:
Stability challenges arise from:
- pH sensitivity : Phosphonates hydrolyze under acidic conditions. Buffers (pH 7.4–8.0) with 1–5 mM Mg stabilize the compound during kinase assays .
- Metal chelation : Sodium salts may perturb divalent cation-dependent enzymes (e.g., HCV NS5B polymerase). Include EDTA-free buffers and validate activity with ATP controls .
- Temperature : Store lyophilized at -80°C; avoid freeze-thaw cycles. In solution, use within 4 hours at 4°C .
Advanced: How do phosphonate modifications influence antiviral mechanisms compared to natural nucleotides?
Methodological Answer:
Phosphonate analogs act as non-hydrolyzable ATP mimics. Key mechanistic insights:
- Chain termination : Diphosphate derivatives (e.g., 2a and 3a in ) lack 3’-OH, terminating RNA synthesis in HCV NS5B polymerase assays (IC = 0.8–2.3 µM).
- Competitive inhibition : Analogues with intact α-phosphate groups (e.g., 1a, 4a) compete with ATP (K = 1.5–4.7 µM) without incorporation .
- Prodrug strategies : Bis(S-acyl-2-thioethyl) esters enhance cellular uptake by 10-fold, confirmed via LC-MS quantification of intracellular diphosphate metabolites .
Advanced: How to resolve contradictory data on phosphonate salt toxicity in cellular models?
Methodological Answer:
Discrepancies arise from counterion effects and chelation properties:
- Sodium vs. acid forms : Sodium salts (e.g., HEDP) show higher toxicity (IC reduced by 30%) due to iron chelation, perturbing homeostasis. Use iron-supplemented media to mitigate .
- Dose-dependent effects : At >100 µM, phosphonates inhibit metalloenzymes (e.g., alkaline phosphatase). Validate assays with negative controls (e.g., phosphonate-free analogs) .
- Cell-type variability : Primary hepatocytes show 5-fold higher tolerance than HEK293 cells; tailor models to physiological relevance .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- HPLC-UV : C18 column, 0.1% TFA in HO/MeCN gradient (retention time: 8.2 min), LOD = 0.1 µg/mL .
- LC-MS/MS : MRM transitions m/z 485→136 (adenine fragment), with deuterated internal standards (e.g., -adenosine) for precision .
- Enzymatic assays : Coupled with luciferase-based ATP detection to quantify competitive inhibition (normalize to protein content via Bradford assay) .
Advanced: How to optimize prodrug delivery for enhanced bioavailability?
Methodological Answer:
- Esterification : Bis(S-acyl-2-thioethyl) prodrugs increase logP by 2.5 units, improving membrane permeability. Synthesize via alkylation of sodium salts with pivaloyloxymethyl iodide .
- Stability testing : Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis rates. Ideal prodrugs show <10% degradation in 1 hour .
- In vivo PK : Administer 10 mg/kg IV/PO in rodents; measure plasma diphosphate levels via LC-MS. Target AUC >500 ng·h/mL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
